![molecular formula C15H12F3N3O2 B2896746 Pyridin-2-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone CAS No. 2415541-30-7](/img/structure/B2896746.png)
Pyridin-2-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone
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Overview
Description
Pyridin-2-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone, also known as TAZAM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of azetidinone derivatives and has been found to exhibit a wide range of biological activities. In
Mechanism of Action
The exact mechanism of action of Pyridin-2-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators. This compound has also been shown to activate the caspase pathway, leading to apoptosis in cancer cells. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the activity of COX-2 and LOX. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been found to exhibit antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of Pyridin-2-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone is its ability to inhibit the activity of various enzymes and signaling pathways, making it a promising candidate for the development of novel therapeutic agents. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its bioavailability. Further research is needed to address this limitation and optimize the properties of this compound for use in various applications.
Future Directions
There are several future directions for research on Pyridin-2-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone. One potential direction is the development of novel therapeutic agents based on the structure of this compound. Another direction is the investigation of the mechanism of action of this compound, which may lead to the discovery of new targets for drug development. Additionally, further research is needed to optimize the properties of this compound for use in various applications, such as drug delivery and imaging. Overall, this compound is a promising compound with a wide range of potential applications in various fields, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of Pyridin-2-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone involves a multi-step process that begins with the preparation of 2-(trifluoromethyl)pyridine-4-carboxylic acid. This is followed by the synthesis of the intermediate compound, 3-(2-trifluoromethylpyridin-4-yloxy)azetidin-2-one, which is then reacted with pyridin-2-ylamine to obtain the final product, this compound. The synthetic route of this compound has been optimized to achieve high yields and purity, making it a viable candidate for further research.
Scientific Research Applications
Pyridin-2-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which play a crucial role in the inflammatory response. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. These properties make this compound a promising candidate for the development of novel therapeutic agents.
properties
IUPAC Name |
pyridin-2-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2/c16-15(17,18)13-7-10(4-6-20-13)23-11-8-21(9-11)14(22)12-3-1-2-5-19-12/h1-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMARQLYFYCFYEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)OC3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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